molecular formula C23H30N2O2S B12120103 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B12120103
M. Wt: 398.6 g/mol
InChI Key: UIBWTJSTQWPBIC-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with cyclohexylbenzenesulfonyl and methylphenyl groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Aromatic Substitution:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, affecting signal transduction pathways. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be compared with other sulfonyl-substituted piperazines, such as:

    1-(4-Methylbenzenesulfonyl)piperazine: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    1-(4-Cyclohexylbenzenesulfonyl)piperazine:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H30N2O2S

Molecular Weight

398.6 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C23H30N2O2S/c1-19-7-11-22(12-8-19)24-15-17-25(18-16-24)28(26,27)23-13-9-21(10-14-23)20-5-3-2-4-6-20/h7-14,20H,2-6,15-18H2,1H3

InChI Key

UIBWTJSTQWPBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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